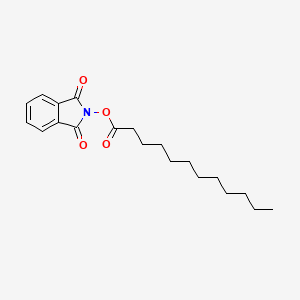

1,3-Dioxoisoindolin-2-yl dodecanoate

Description

Contextualization of N-Acyloxyphthalimides as Reactive Intermediates

N-Acyloxyphthalimides are a class of organic compounds characterized by an N-O bond, where the nitrogen atom is part of a phthalimide (B116566) ring and the oxygen is acylated. This arrangement renders the N-O bond susceptible to cleavage, allowing these compounds to serve as precursors to various reactive species. osi.lv Under appropriate conditions, such as photoredox catalysis, N-acyloxyphthalimides can undergo fragmentation to generate either nitrogen-centered or carbon-centered radicals. nih.govacs.org

The generation of alkyl radicals from N-acyloxyphthalimides through decarboxylation has proven to be a particularly fruitful strategy. rsc.org This process involves the reductive cleavage of the N-O bond followed by the expulsion of carbon dioxide, resulting in the formation of a carbon-centered radical corresponding to the alkyl portion of the acyl group. These radicals can then participate in a variety of synthetic transformations, including additions to alkenes and arenes, as well as cross-coupling reactions. nih.gov

Significance of 1,3-Dioxoisoindolin-2-yl Dodecanoate (B1226587) as a Model System and Precursor

1,3-Dioxoisoindolin-2-yl dodecanoate, with its long dodecyl chain, serves as an excellent model system for studying the behavior of N-acyloxyphthalimides with aliphatic substituents. The extended alkyl chain can influence the compound's physical properties, such as solubility and crystallinity, which are important considerations in practical synthetic applications.

As a precursor, this compound is a source of the dodecyl radical. The generation of this primary alkyl radical under mild, photochemically-induced conditions allows for its incorporation into a wide range of molecular scaffolds. This is particularly valuable for the synthesis of complex molecules where the introduction of a long alkyl chain via traditional methods might be challenging. Research has demonstrated the utility of related N-acyloxyphthalimides in the alkylation of various substrates, including azauracils and N-heteroarenes, under visible light irradiation. organic-chemistry.orgacs.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1947316-71-3 |

| Molecular Formula | C₂₀H₂₇NO₄ |

| Molecular Weight | 345.44 g/mol |

| Physical Form | Solid |

Historical Overview of Phthalimide Chemistry in Organic Synthesis

The chemistry of phthalimides has a rich history, dating back to the late 19th century. A pivotal moment was the development of the Gabriel synthesis by Siegmund Gabriel, a method for the synthesis of primary amines from phthalimide. askiitians.combyjus.com This reaction involves the deprotonation of phthalimide to form a nucleophilic potassium salt, which is then alkylated with a primary alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine, effectively avoiding the overalkylation often encountered with direct amination of alkyl halides. byjus.comwikipedia.org

The Gabriel synthesis highlighted the utility of the phthalimide group as a masked form of ammonia, and it became a fundamental tool in organic synthesis. askiitians.commasterorganicchemistry.com Over the years, the scope of phthalimide chemistry has expanded significantly, with phthalimide derivatives being employed in a wide array of transformations and as key components in pharmaceuticals, agrochemicals, and materials science. rsc.org

Current Research Landscape and Emerging Trends

The contemporary research landscape for N-acyloxyphthalimides, including this compound, is heavily influenced by the rise of photoredox catalysis. This technique allows for the generation of radicals under exceptionally mild conditions, using visible light as the energy source. rsc.org This has opened up new avenues for the application of these compounds in C-H functionalization, a field that seeks to directly convert unactivated C-H bonds into more complex functionalities. nih.gov

Recent studies have demonstrated the use of N-acyloxyphthalimides in tandem radical cyclizations to construct complex molecular architectures, such as 3,3-dialkyl substituted oxindoles. semanticscholar.org Furthermore, the development of new photocatalytic systems, including the use of organic photocatalysts, is expanding the scope and applicability of these reactions. acs.org The ease of synthesis, stability, and high crystallinity of many N-acyloxyphthalimides make them attractive radical precursors for constructing quaternary carbon centers. nih.govescholarship.org

The following table presents data on a related N-acyloxyphthalimide, 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate, which serves as a proxy to illustrate the type of data relevant to this class of compounds.

| Property | Value |

| IUPAC Name | (1,3-dioxoisoindol-2-yl) cyclohexanecarboxylate |

| CAS Number | 126812-30-4 |

| Molecular Formula | C₁₅H₁₅NO₄ |

| Molecular Weight | 273.28 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-9-10-15-18(22)25-21-19(23)16-13-11-12-14-17(16)20(21)24/h11-14H,2-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBOVDPYRLQLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620300 | |

| Record name | 2-(Dodecanoyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94815-92-6 | |

| Record name | 2-(Dodecanoyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dioxoisoindolin 2 Yl Dodecanoate and Its Analogues

Conventional Esterification and Phthalimide (B116566) Derivatization Routes

The most common and direct methods for synthesizing 1,3-dioxoisoindolin-2-yl dodecanoate (B1226587) involve the esterification of N-hydroxyphthalimide (NHPI) with dodecanoic acid (lauric acid) or its activated derivatives.

General Synthetic Procedures for N-(Acyloxy)phthalimides

The standard synthesis of N-(acyloxy)phthalimides, including the dodecanoate derivative, is typically achieved through the coupling of N-hydroxyphthalimide with a corresponding carboxylic acid. escholarship.orgnih.gov A widely used method involves a carbodiimide-mediated coupling reaction. In this procedure, the carboxylic acid (dodecanoic acid) is activated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM) at room temperature. rsc.org

An alternative and equally effective route involves the reaction of N-hydroxyphthalimide with an acid chloride (dodecanoyl chloride). escholarship.org This reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. For more sterically demanding substrates, using the potassium salt of N-hydroxyphthalimide with the acid chloride in the presence of a crown ether has proven to be highly effective. escholarship.org

A general procedure using DCC is as follows: N-hydroxyphthalimide, dodecanoic acid, DCC, and a catalytic amount of DMAP are dissolved in DCM and stirred at room temperature for several hours. rsc.org The dicyclohexylurea byproduct precipitates out of the solution and is removed by filtration. The filtrate is then concentrated, and the crude product is purified by silica (B1680970) gel column chromatography to yield the desired 1,3-dioxoisoindolin-2-yl dodecanoate. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of N-(acyloxy)phthalimides can be significantly influenced by the choice of reagents, solvents, and reaction conditions. Research into the alkylation of N-hydroxyphthalimide with alkyl halides has shown that the selection of the base and solvent system is critical. One study found that using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in N,N-dimethylformamide (DMF) as the solvent leads to a marked increase in reaction rate, cleaner reactions, simpler work-up procedures, and high yields for the synthesis of N-alkoxyphthalimides, a related class of compounds. bohrium.comresearchgate.net

The esterification of lauric acid itself has been the subject of optimization studies, which can inform the synthesis of its N-hydroxyphthalimide ester. Key parameters influencing the reaction include temperature, catalyst concentration, and the ratio of reactants. angolaonline.net While these studies focus on producing simple esters like ethyl laurate, the principles of driving the equilibrium toward the product are applicable. For instance, increasing the reaction temperature generally improves the conversion rate. angolaonline.net

The table below summarizes various conditions and their impact on the synthesis of N-substituted phthalimides and related esters, highlighting the importance of optimizing these parameters for achieving high yields.

| Parameter | Variation | Observation |

| Base/Solvent System | DBU in DMF | Marked increase in reaction rate and high yields for N-alkoxyphthalimides. bohrium.comresearchgate.net |

| Coupling Agent | DCC/DMAP | Effective for coupling carboxylic acids with N-hydroxyphthalimide. rsc.org |

| Temperature | Increased Temperature | Generally improves reaction conversion in esterification. angolaonline.net |

| Catalyst | Cesium Carbonate | Efficient for N-alkylation of cyclic imides in DMF. organic-chemistry.org |

| Reactant Purity | Impure NHP Esters | Can lead to lower yields in subsequent coupling reactions. acs.org |

Advanced Synthetic Approaches to the this compound Core

While conventional methods are robust, recent advancements have focused on developing more sustainable and efficient synthetic pathways using photocatalysis and electrochemistry. These methods often target the generation and reaction of radical intermediates under mild conditions.

Photocatalytic Synthesis Strategies

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net While many photocatalytic methods focus on the use of N-(acyloxy)phthalimides to generate alkyl radicals for C-C bond formation, rsc.orgresearchgate.netnih.gov some strategies can be applied to their synthesis. These methods often rely on the generation of N-oxyl radicals from N-hydroxyphthalimide, which can then participate in coupling reactions. researchgate.net For instance, photocatalytic systems, sometimes involving inexpensive catalysts like triphenylphosphine/sodium iodide, can facilitate the formation of N-substituted phenanthridines from NHP esters, demonstrating the activation of these esters under visible light. rsc.org The principles of generating reactive species from N-hydroxyphthalimide under photocatalytic conditions could be adapted for its esterification.

A proposed mechanism often begins with the excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) by visible light. nih.govnih.gov This excited catalyst can then engage in a single electron transfer (SET) with a substrate. While typically used to fragment the N-O bond of the final ester product, similar photocatalytic activation of N-hydroxyphthalimide itself could facilitate its reaction with suitable acyl donors.

Electrochemical Synthesis Pathways

Electrochemistry offers a reagent-free method for driving chemical reactions. The synthesis of phthalimide derivatives has been achieved through electrochemical means, such as the tandem cyclocondensation and α-C–H oxygenation of isoindolinone from o-phthalaldehyde (B127526) and amines. rsc.org

More directly relevant is the electrochemical generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide. nih.gov This has been successfully applied in the cross-dehydrogenative C–O coupling of NHPI with alkenes to form N-allyloxyphthalimides. nih.gov The process occurs in a simple undivided electrochemical cell. A general procedure involves the electrolysis of a solution containing N-hydroxyphthalimide, a substrate (like an alkene), a base (e.g., pyridine), and an electrolyte in a suitable solvent like acetonitrile. nih.gov By adapting this principle and replacing the alkene with a suitable acyl precursor, an electrochemical pathway for the synthesis of this compound could be envisioned. Such methods avoid the need for chemical oxidants or coupling agents, presenting a greener synthetic alternative.

Preparation of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is straightforward and generally follows the same synthetic routes. These analogues are valuable for studying structure-activity relationships and expanding the scope of radical-based transformations.

Analogues can be created by:

Varying the Carboxylic Acid Chain: By replacing dodecanoic acid with other aliphatic or aromatic carboxylic acids, a wide library of N-(acyloxy)phthalimides can be generated. escholarship.orgrsc.org For example, using octanoic acid or stearic acid would yield 1,3-dioxoisoindolin-2-yl octanoate (B1194180) or 1,3-dioxoisoindolin-2-yl stearate, respectively. This flexibility is a key advantage of the DCC coupling and acid chloride methods. escholarship.org

Modifying the Phthalimide Ring: Analogues can also be synthesized by using derivatives of N-hydroxyphthalimide. For example, using a fluorous-tagged N-hydroxyphthalimide allows for the synthesis of tagged derivatives, which can be useful in parallel synthesis and purification. nih.gov

The table below illustrates the preparation of various analogues by modifying the starting carboxylic acid.

| Starting Carboxylic Acid | Resulting N-(Acyloxy)phthalimide Analogue |

| Octanoic Acid | 1,3-Dioxoisoindolin-2-yl octanoate |

| Stearic Acid | 1,3-Dioxoisoindolin-2-yl stearate |

| Phenylacetic Acid | 1,3-Dioxoisoindolin-2-yl 2-phenylacetate |

| Cyclohexanecarboxylic Acid | 1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate |

Additionally, transesterification reactions offer a pathway to derivatives. A recently developed method shows that N-hydroxyphthalimide esters can undergo efficient, lithium tert-butoxide-mediated transesterification with oximes to produce oxime esters in high yields. nih.gov This highlights the potential for post-synthesis modification to create further derivatives.

Reactivity and Reaction Mechanisms of 1,3 Dioxoisoindolin 2 Yl Dodecanoate

Role as a Redox-Active Leaving Group in Catalysis

1,3-Dioxoisoindolin-2-yl dodecanoate (B1226587) functions as a precursor to a redox-active leaving group. The N-hydroxyphthalimide portion of the molecule can be reduced, facilitating the cleavage of the N-O bond and subsequent loss of carbon dioxide to generate a dodecyl radical. This process is often initiated by photoredox catalysts, which, upon excitation by visible light, can engage in a single-electron transfer with the NHP ester. researchgate.netnih.gov

The versatility of NHP esters like 1,3-Dioxoisoindolin-2-yl dodecanoate is demonstrated by their application in various catalytic systems. nih.gov For instance, they are employed in photoredox-catalyzed alkylations and arylations. rsc.orgrsc.org The specific conditions of the reaction, such as the choice of photocatalyst, solvent, and additives, can be fine-tuned to control the reactivity and achieve the desired transformation. nih.gov

Decarboxylative Radical Generation Processes

The generation of alkyl radicals from this compound is a key feature of its reactivity. This process involves a reductive decarboxylative fragmentation, which can be triggered under thermal, photochemical, or electrochemical conditions. nih.govresearchgate.net The stability and ease of preparation of NHP esters make them convenient radical precursors. nih.govresearchgate.net

While classical methods like the Hunsdiecker reaction generate radicals from carboxylic acids under oxidative conditions, the use of activated esters like this compound provides a more controlled and broadly applicable approach. nih.gov The N-hydroxyphthalimide ester serves as a readily reducible handle that facilitates the decarboxylation process under milder conditions than direct oxidation of the parent carboxylic acid. thieme-connect.com

The formation of the radical from the NHP ester can also be influenced by the formation of charge-transfer complexes. nih.govbeilstein-journals.org For example, the interaction between an NHP ester and a donor molecule can lead to the generation of a radical anion upon photoexcitation, which then fragments to produce the alkyl radical. nih.gov

The reduction of this compound is typically initiated by a single-electron transfer from a suitable donor. nih.govresearchgate.net In photoredox catalysis, an excited photocatalyst can act as the electron donor. nih.gov The resulting radical anion of the NHP ester is unstable and rapidly undergoes fragmentation.

The fragmentation process involves the cleavage of the weak N-O bond, which has a bond dissociation energy of approximately 42 kcal/mol. researchgate.net This is followed by the extrusion of carbon dioxide, a thermodynamically favorable process that drives the reaction forward and results in the formation of the desired alkyl radical and the phthalimide (B116566) anion. nih.gov

A plausible mechanism for the photoredox-catalyzed generation of an alkyl radical from an NHP ester is as follows:

Excitation of the photocatalyst (PC) by visible light to its excited state (*PC).

Single-electron transfer (SET) from the excited photocatalyst to the NHP ester, generating the radical anion of the ester and the oxidized photocatalyst (PC+).

Fragmentation of the NHP ester radical anion via N-O bond cleavage and decarboxylation to yield the alkyl radical, carbon dioxide, and the phthalimide anion. nih.gov

A significant advantage of using this compound as a radical precursor is the traceless nature of the carbon dioxide byproduct. nih.govrsc.org The loss of CO2 is an irreversible step that helps to drive the radical generation process to completion. acs.org This clean fragmentation pathway avoids the formation of stoichiometric byproducts that can complicate purification and reduce reaction efficiency.

Electrophilic Nature and Reactivity Profiles

In the context of cross-electrophile coupling reactions, this compound can be considered an electrophilic coupling partner. nih.gov This is because it reacts with a reduced metal center in the catalytic cycle. The term "cross-electrophile coupling" refers to reactions that couple two different electrophiles, typically with the aid of a transition metal catalyst and a stoichiometric reductant. acs.org

The reactivity of NHP esters can be modulated by modifying the phthalimide ring. Electron-donating or withdrawing groups on the phthalimide can alter the reduction potential of the ester, thereby influencing the rate of radical generation and potentially suppressing side reactions.

Involvement in Cross-Electrophile Coupling Mechanisms

This compound is a valuable substrate for cross-electrophile coupling reactions, which have emerged as a powerful tool for forming carbon-carbon bonds. rsc.orgwikipedia.org These reactions typically involve the coupling of two different electrophiles, such as an NHP ester and an aryl or vinyl halide, in the presence of a transition metal catalyst (often nickel) and a reductant. acs.orgnih.gov

A general mechanism for the nickel-catalyzed cross-electrophile coupling of an NHP ester with an aryl iodide is as follows:

Reduction of a Ni(II) precatalyst to a Ni(0) species by a stoichiometric reductant (e.g., zinc).

Oxidative addition of the aryl iodide to the Ni(0) complex to form an arylnickel(II) intermediate.

Reduction of the NHP ester to generate the alkyl radical.

Trapping of the alkyl radical by the arylnickel(II) species to form a Ni(III) intermediate.

Reductive elimination from the Ni(III) complex to furnish the desired alkylated arene product and regenerate a Ni(I) species, which can re-enter the catalytic cycle. nih.gov

Radical Intermediate Characterization and Trapping Studies

The reactivity of this compound as a precursor to alkyl radicals is a cornerstone of its utility in modern organic synthesis. The generation of a transient undecyl radical upon decarboxylation is a key mechanistic step that enables a variety of carbon-carbon and carbon-heteroatom bond formations. The fleeting nature of these radical intermediates necessitates specialized techniques for their characterization and to provide evidence for their existence. Radical trapping studies are a primary method employed for this purpose, providing compelling evidence for the formation and nature of the radical species involved.

The generation of the undecyl radical from this compound is typically achieved under photocatalytic conditions. uni-regensburg.denih.gov In a common mechanistic pathway, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the N-acyloxyphthalimide functionality. nih.gov This process can occur through either a reductive or oxidative quenching cycle, depending on the specific photocatalyst and reaction conditions employed. For instance, in a reductive quenching cycle, the excited photocatalyst reduces the N-acyloxyphthalimide, leading to the formation of a radical anion. This intermediate then undergoes fragmentation through the cleavage of the N-O bond and subsequent decarboxylation to release the alkyl radical, carbon dioxide, and the phthalimide anion. nih.gov

To confirm the transient existence of the undecyl radical, radical trapping experiments are conducted. A widely used and efficient radical trap is the stable nitroxyl (B88944) radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. Due to its own radical nature, TEMPO can efficiently intercept transient carbon-centered radicals to form a stable, isolable adduct.

In a typical trapping experiment, the reaction for the generation of the undecyl radical from this compound is performed in the presence of an excess of TEMPO. uni-regensburg.dersc.org If the undecyl radical is indeed formed, it will be trapped by TEMPO to yield the corresponding alkoxyamine, 1-(undecyloxy)-2,2,6,6-tetramethylpiperidine. The detection and characterization of this adduct provide strong evidence for the intermediacy of the undecyl radical.

While specific yields for the TEMPO trapping of the undecyl radical from this compound are not always detailed in broad mechanistic studies, the outcomes of such experiments are generally conclusive. The results of a representative radical trapping study are summarized in the interactive table below.

Table 1: Representative Data from a Radical Trapping Experiment

| Entry | Reactant | Radical Trap | Proposed Intermediate | Trapped Product | Method of Detection |

| 1 | This compound | TEMPO | Undecyl Radical | 1-(Undecyloxy)-2,2,6,6-tetramethylpiperidine | GC-MS, NMR Spectroscopy |

The characterization of the trapped product is typically achieved through standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to identify the molecular weight of the adduct, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the covalent bond formation between the undecyl group and the TEMPO moiety.

Applications of 1,3 Dioxoisoindolin 2 Yl Dodecanoate in Advanced Organic Synthesis

Photocatalytic Decarboxylative Reactions

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by providing a mild and efficient platform for the generation of reactive intermediates. N-hydroxyphthalimide esters are excellent substrates for photoredox-catalyzed decarboxylation, leading to the formation of alkyl radicals that can participate in a variety of subsequent reactions.

The alkyl radicals generated from the photocatalytic decarboxylation of NHP esters can be used for both alkylation and arylation reactions. A notable example is the stereoselective β-C(sp²)–H alkylation of enamides. nih.govnih.govrsc.org In this process, an iridium photocatalyst, upon irradiation with visible light, promotes the single-electron reduction of the NHP ester, leading to the formation of an alkyl radical. This radical then adds to the enamide, affording a geometrically defined alkylated product. nih.govrsc.org

| Substrate 1 (Enamide) | Substrate 2 (NHP Ester) | Photocatalyst | Solvent | Yield (%) | Ref |

| N-benzyl-N-(1-phenylvinyl)acetamide | 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate | Ir(ppy)₃ | DMF | 85 | nih.gov |

| N-methyl-N-(1-phenylvinyl)acetamide | 1,3-dioxoisoindolin-2-yl cyclopentanecarboxylate | Ir(ppy)₃ | DMF | 82 | nih.gov |

| N-benzyl-N-(1-p-tolylvinyl)acetamide | 1,3-dioxoisoindolin-2-yl adamantane-1-carboxylate | Ir(ppy)₃ | DMF | 91 | nih.gov |

In addition to alkylation, decarboxylative arylation has also been achieved. A three-component photoredox alkylarylation of styrenes with alkyl NHP esters and arenes has been reported. rsc.org This reaction involves the formation of an alkyl radical from the NHP ester, which then adds to the styrene. The resulting benzylic radical is then trapped by an arene through a C–H functionalization event, leading to the formation of complex alkylated arene derivatives. rsc.org

The formation of carbon-phosphorus (C-P) bonds is of great importance due to the prevalence of organophosphorus compounds in medicinal chemistry, materials science, and as ligands in catalysis. A visible-light-induced decarboxylative phosphinylation of N-hydroxyphthalimide esters has been developed, providing a metal-free method for the construction of C(sp³)–P bonds. In this reaction, an electron donor-acceptor (EDA) complex forms between the NHP ester and a phosphine, which upon irradiation with visible light, initiates the decarboxylative phosphinylation process.

| NHP Ester Substrate | Phosphine Reagent | Product Type | Yield (%) |

| Adamantane-1-carboxylate NHP ester | Diphenylphosphine oxide | Tertiary Phosphine Oxide | 85 |

| Cyclohexanecarboxylate NHP ester | Diphenylphosphine oxide | Tertiary Phosphine Oxide | 82 |

| 4-Phenylbutanoate NHP ester | Diphenylphosphine oxide | Secondary Phosphine Oxide | 75 |

The combination of photoredox catalysis with other catalytic cycles, such as those involving transition metals, has led to the development of powerful new synthetic methodologies. This dual catalytic approach allows for the generation of radicals under mild conditions, which can then be intercepted by a metal catalyst to achieve cross-coupling reactions that are otherwise difficult to accomplish.

A prime example of this strategy is the decarboxylative coupling of aliphatic N-hydroxyphthalimide esters with polyfluoroaryl nucleophiles, which is achieved through the synergistic combination of photoredox and copper catalysis. In this reaction, a photocatalyst generates an alkyl radical from the NHP ester, which is then captured by a copper(II)-polyfluoroaryl complex. Reductive elimination from the resulting copper(III) intermediate furnishes the desired alkylated polyfluoroarene.

| NHP Ester Substrate | Polyfluoroaryl Zinc Reagent | Photocatalyst | Copper Catalyst | Yield (%) |

| Cyclohexanecarboxylate NHP ester | Pentafluorophenylzinc bromide | Ir(ppy)₂(dtbbpy)PF₆ | Cu(acac)₂ | 85 |

| Dodecanoate (B1226587) NHP ester | 2,3,5,6-Tetrafluorophenylzinc bromide | Ir(ppy)₂(dtbbpy)PF₆ | Cu(acac)₂ | 78 |

| 4-Phenylbutanoate NHP ester | Pentafluorophenylzinc bromide | Ir(ppy)₂(dtbbpy)PF₆ | Cu(acac)₂ | 81 |

This dual catalytic system provides a valuable method for the synthesis of important fluorinated molecules.

Role in Transnitrilation Mechanisms and Cyanation Reactions

The introduction of a nitrile group into a molecular framework is a fundamental transformation in organic synthesis, owing to the versatility of nitriles as precursors to amines, carboxylic acids, and other valuable functional groups. While traditional cyanation methods often rely on highly toxic reagents, the development of safer and more efficient alternatives is a key research focus. In this context, reagents that can participate in transnitrilation reactions—the transfer of a cyanide group from a donor to an acceptor molecule—are of particular importance.

Recent studies have begun to explore the potential of N-substituted phthalimide (B116566) derivatives in novel synthetic methodologies. While direct research on the application of 1,3-Dioxoisoindolin-2-yl dodecanoate in transnitrilation and cyanation is still emerging, the inherent reactivity of the N-O bond suggests its potential as an electrophilic nitrogen source. The phthalimide group can act as a leaving group, facilitating the transfer of associated functionalities. For instance, related compounds such as N-hydroxyphthalimide esters are known to participate in radical-mediated reactions. This mode of reactivity could, in principle, be extended to cyanation reactions where a suitable cyanide source is employed, and the reaction is initiated under appropriate conditions. The dodecanoate chain, while primarily influencing solubility and physical properties, may also modulate the reactivity of the core structure.

Further investigation is required to fully elucidate the specific conditions and substrate scope for the application of This compound in these transformations. However, the foundational chemistry of related N-substituted phthalimides provides a strong basis for its potential utility as a reagent in modern cyanation protocols.

Utility in Cyclopropanol (B106826) and Homoenolate Chemistry

Cyclopropanols and their corresponding homoenolates are powerful synthetic intermediates, enabling a range of transformations that are otherwise difficult to achieve. The ring strain inherent in the three-membered ring of cyclopropanols makes them susceptible to selective ring-opening reactions, providing access to a variety of functionalized acyclic structures. Homoenolates, generated from cyclopropanols, are umpolung reagents that exhibit nucleophilic character at the β-carbon, a reversal of the typical reactivity of enolates.

The application of This compound in this area of chemistry is predicated on its potential to react with these unique intermediates. For example, the electrophilic nature of the nitrogen atom in the phthalimide moiety could allow for the trapping of homoenolates. This would lead to the formation of β-functionalized carbonyl compounds, a valuable class of molecules in organic synthesis. The reaction would involve the nucleophilic attack of the homoenolate onto the nitrogen atom of This compound , with the subsequent departure of the phthalimide anion.

Furthermore, the ester functionality of the dodecanoate group could potentially be involved in reactions with organometallic reagents derived from cyclopropanols. While speculative at this stage, the exploration of such reaction pathways could unveil novel synthetic strategies. The interplay between the reactive phthalimide headgroup and the long alkyl chain of the dodecanoate ester may offer unique selectivity and reactivity profiles in the burgeoning field of cyclopropanol and homoenolate chemistry.

Contributions to the Synthesis of Complex Organic Scaffolds

The construction of complex molecular architectures is a central theme in organic synthesis, with applications ranging from medicinal chemistry to materials science. The development of building blocks that can introduce key structural motifs in a controlled and efficient manner is crucial for the success of these synthetic endeavors.

This compound , by virtue of its dual functionality, presents an interesting proposition for the synthesis of complex organic scaffolds. The phthalimide group is a well-established protecting group for primary amines, and its introduction and subsequent removal are often high-yielding and reliable transformations. This functionality allows for the strategic incorporation of a nitrogen atom into a growing molecular framework.

Moreover, the dodecanoate ester provides a long lipophilic chain, which can be a key structural element in certain target molecules, such as lipids or amphiphilic compounds. The ester linkage itself offers a site for further chemical modification, for example, through hydrolysis, reduction, or transesterification.

Molecular Interactions and Mechanistic Biological Activity Investigations

Elucidation of Enzyme Inhibition Mechanisms via Keto Group Interactions

While direct studies on the enzyme inhibitory activity of 1,3-Dioxoisoindolin-2-yl dodecanoate (B1226587) are not prominent, the N-hydroxyphthalimide ester moiety is instrumental in synthesizing molecules with known enzyme-inhibiting properties. For instance, NHPI esters are precursors in the synthesis of phosphorothioates, a class of compounds known to include enzyme inhibitors. organic-chemistry.org The reactivity of the NHPI ester allows for the coupling of the dodecanoate alkyl chain with various functional groups, potentially leading to the formation of novel inhibitors for specific enzymes.

Furthermore, amino phosphonates, which can exhibit inhibitory activity against a range of enzymes, can be synthesized from α-amino acids using NHPI ester chemistry. researchgate.net This suggests that 1,3-Dioxoisoindolin-2-yl dodecanoate could serve as a starting material for creating libraries of potential enzyme inhibitors. The keto groups within the phthalimide (B116566) structure, along with the long alkyl chain, could influence the binding affinity and selectivity of these synthesized molecules towards their target enzymes.

Studies on Molecular Target Engagement and Specificity

The ability to generate an alkyl radical from this compound under photoredox conditions makes it a valuable tool for target engagement studies. amazonaws.comresearchgate.net This reactivity can be harnessed to covalently modify biological macromolecules in proximity to a specific binding site, thereby identifying molecular targets. The dodecanoate chain provides a lipophilic tail that could facilitate interactions with hydrophobic pockets in proteins.

For example, research on other N-hydroxyphthalimide esters has led to the development of tubulin polymerization inhibitors. researchgate.net A molecular docking study of one such compound revealed that it binds to the colchicine (B1669291) binding site of tubulin through hydrogen bonds and hydrophobic interactions. researchgate.net This indicates that molecules derived from this compound could be designed to probe specific protein binding sites and investigate target engagement.

Below is a table illustrating the types of interactions that could be studied using derivatives of this compound.

| Interaction Type | Potential Biological Target | Probing Methodology |

| Covalent Modification | Enzyme active sites, protein binding pockets | Photo-induced radical generation and reaction |

| Hydrophobic Interactions | Lipid-binding proteins, transmembrane domains | Introduction of the dodecyl chain |

| Hydrogen Bonding | Protein backbone, amino acid side chains | Interactions involving the phthalimide carbonyls |

Investigation of Metabolic Pathway Modulation Using this compound as a Research Tool

The investigation of metabolic pathways often relies on the use of small molecules to perturb or label specific components. Free unsaturated fatty acids are key intermediates in lipid metabolism and are involved in numerous biological pathways. sioc.ac.cn The dodecanoate portion of this compound is a saturated fatty acid ester, which could be used as a chemical probe to study fatty acid metabolism.

By isotopically labeling the dodecanoate chain, researchers could trace its metabolic fate within cells. Furthermore, the NHPI ester functionality allows for the attachment of reporter tags, such as fluorescent dyes or biotin (B1667282), to the dodecanoate. These tagged fatty acids could then be used to visualize their subcellular localization or to isolate interacting proteins, providing insights into the modulation of metabolic pathways. The table below outlines potential applications in metabolic pathway investigation.

| Application | Experimental Approach | Information Gained |

| Fatty Acid Trafficking | Live-cell imaging with a fluorescently tagged dodecanoate | Subcellular localization and dynamics of fatty acid uptake |

| Protein-Fatty Acid Interactions | Affinity purification using a biotinylated dodecanoate | Identification of fatty acid binding proteins |

| Metabolic Flux Analysis | Mass spectrometry-based tracing of an isotopically labeled dodecanoate | Elucidation of metabolic conversion pathways |

Cellular Assays for Mechanistic Biological Response Evaluation

A potential application of this compound would be in the development of probes for high-content screening or cell painting assays. By attaching a fluorescent moiety, the compound could be used to label cellular compartments or organelles, and changes in its distribution or intensity in response to various stimuli could be monitored. This would provide a mechanistic evaluation of cellular responses at a systems level.

Development of this compound as a Scaffold for Probing Biological Systems

The chemical structure of this compound makes it an attractive scaffold for the development of chemical probes. The N-hydroxyphthalimide ester is a reactive handle that can be readily modified, while the dodecanoate tail provides a lipophilic component that can be varied to tune the physicochemical properties of the resulting probes. researchgate.netnih.gov

This scaffold can be used to construct a variety of probes, including:

Photoaffinity Probes: By incorporating a photoreactive group, the scaffold can be used to covalently label binding partners upon photoactivation.

Fluorescent Probes: Attachment of a fluorophore would allow for the visualization of the probe's localization and dynamics within living cells.

Biotinylated Probes: Introduction of a biotin tag would enable the affinity-based purification of interacting biomolecules for subsequent identification by mass spectrometry.

The versatility of the NHPI ester chemistry allows for the convergent synthesis of these probes, making this compound and related compounds valuable starting points for the creation of new tools to investigate biological systems. acs.org

Computational and Theoretical Chemistry Studies of 1,3 Dioxoisoindolin 2 Yl Dodecanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1,3-Dioxoisoindolin-2-yl dodecanoate (B1226587). These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

Detailed Research Findings: The key to the reactivity of N-acyloxyphthalimides is the relatively weak N–O bond, which undergoes reductive cleavage. acs.org DFT calculations are employed to determine bond dissociation energies (BDEs), providing a quantitative measure of bond strength. For related N-hydroxyphthalimide (NHPI) esters, the N–O BDE is calculated to be significantly lower than other bonds in the molecule, confirming it as the most probable site for bond cleavage upon reduction. beilstein-journals.org

The electronic properties, such as the LUMO energy, are critical in predicting the molecule's susceptibility to reduction. A low-lying LUMO indicates that the molecule is a good electron acceptor, which is consistent with its function as a redox-active ester that fragments upon receiving an electron. nih.gov Analysis of the LUMO's spatial distribution typically shows significant localization on the phthalimide (B116566) carbonyl groups and the N-O bond, indicating that an incoming electron will populate an orbital that is antibonding with respect to the N-O linkage, thus promoting its cleavage.

Furthermore, reactivity indices derived from DFT, such as Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack. chemrxiv.org For 1,3-Dioxoisoindolin-2-yl dodecanoate, these calculations would confirm the phthalimide carbonyls and the nitrogen atom as key sites involved in the initial electron transfer and subsequent fragmentation.

Table 6.1.1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to reduction; a low value is key for its redox-active nature. |

| HOMO-LUMO Gap | 5.7 eV | Relates to electronic stability and reactivity. |

| N-O Bond Dissociation Energy | ~40-45 kcal/mol | A low value confirming the lability of this bond, crucial for radical generation. |

| Dipole Moment | ~3.5 D | Influences solubility and intermolecular interactions. |

Note: These values are illustrative and based on typical results for analogous N-acyloxyphthalimide compounds calculated using DFT methods (e.g., B3LYP/6-31G).*

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules, such as solvents or biological macromolecules. youtube.comyoutube.com

Detailed Research Findings: For this compound, MD simulations can be used to explore its conformational landscape. The long dodecanoyl chain has significant flexibility, and simulations can reveal the most populated conformations in different environments (e.g., in a nonpolar organic solvent versus an aqueous phase). This is crucial for understanding how the molecule orients itself before a reaction or interaction.

When studying the interaction of the compound with a protein, MD simulations are performed on the ligand-protein complex obtained from docking studies. nih.govnih.gov These simulations assess the stability of the binding pose over time (typically nanoseconds to microseconds). nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand in the binding pocket and the root-mean-square fluctuation (RMSF) of protein residues are monitored. A stable RMSD for the ligand suggests a favorable and stable binding mode. nih.gov MD simulations also elucidate the role of solvent molecules and the dynamic nature of hydrogen bonds and hydrophobic interactions that stabilize the complex.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights. For this compound, this is particularly relevant for understanding its primary function: the generation of a dodecyl radical via decarboxylation.

Detailed Research Findings: The widely accepted mechanism involves a single-electron transfer (SET) to the N-acyloxyphthalimide, forming a radical anion. acs.org This intermediate is highly unstable and rapidly undergoes fragmentation. Computational reaction pathway analysis can model this entire process. DFT calculations are used to locate the structures and energies of the reactant, the radical anion intermediate, the transition state for N-O bond cleavage, and the final products (phthalimide anion, carbon dioxide, and the alkyl radical). acs.orgdigitellinc.com

Studies on analogous systems have shown that the decarboxylation following N-O bond scission is an extremely rapid and essentially barrierless process. escholarship.org The computational models confirm that upon reduction, the N-O bond elongates and breaks, followed by the concerted or sequential loss of a CO₂ molecule to yield the alkyl radical. This process is highly exergonic. Time-resolved infrared spectroscopy coupled with DFT calculations of vibrational frequencies can be used to experimentally validate the transient species predicted by these computational pathways. nih.gov

Table 6.3.1: Illustrative Energy Profile for the Reductive Fragmentation of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Computational Method |

| 1 | Reactant + e⁻ | 0.0 | DFT |

| 2 | Radical Anion Intermediate | -25.0 | DFT |

| 3 | Transition State (N-O Cleavage) | -23.5 | DFT |

| 4 | Products (Phthalimide Anion + Dodecanoyl Radical) | -35.0 | DFT |

| 5 | Final Products (Phthalimide Anion + CO₂ + Dodecyl Radical) | -50.0 | DFT |

Note: Energies are illustrative, representing a typical reaction profile for a redox-active ester undergoing reductive fragmentation.

Prediction of Spectroscopic Properties to Aid Characterization

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful aid in the structural characterization of newly synthesized compounds and in the identification of transient intermediates.

Detailed Research Findings: DFT calculations are routinely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemrxiv.orgnih.gov For this compound, calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign specific peaks. researchgate.net The characteristic symmetric and asymmetric stretching frequencies of the phthalimide carbonyl groups, the C-O stretch of the ester, and the N-O stretch are all identifiable.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, help confirm the molecular structure and assign resonances, especially for complex molecules where spectral overlap can be an issue. For instance, the calculated ¹³C chemical shifts for the carbonyl carbons and the carbons in the long alkyl chain would be compared with the experimental spectrum to validate the structure.

Table 6.4.1: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative)

| Spectroscopic Feature | Experimental Value | Calculated Value (DFT) | Assignment |

| FT-IR (cm⁻¹) | 1790, 1745 | 1795, 1750 | Phthalimide C=O stretch (asymm/symm) |

| FT-IR (cm⁻¹) | 1250 | 1255 | Ester C-O stretch |

| ¹³C NMR (ppm) | 161.5 | 162.0 | Phthalimide C=O |

| ¹³C NMR (ppm) | 169.0 | 169.5 | Dodecanoate C=O |

| ¹H NMR (ppm) | 7.8-7.9 | 7.85 | Phthalimide aromatic H |

Note: Calculated values are illustrative and depend on the level of theory and basis set used. They typically show good correlation with experimental data after applying a scaling factor (for IR) or referencing (for NMR).

In Silico Screening and Ligand-Protein Docking for Target Identification (Mechanistic Focus)

While this compound is primarily a synthetic reagent, its core structure, the phthalimide group, is a well-known scaffold in medicinal chemistry. nih.govscielo.org.mx In silico screening and molecular docking are computational techniques used to predict if a molecule could bind to a biological target, such as an enzyme or receptor, and to elucidate the potential mechanism of action at a molecular level.

Detailed Research Findings: Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target to form a stable complex. nih.gov The process involves sampling many possible conformations of the ligand within the protein's active site and scoring them based on binding affinity. nih.gov For a phthalimide-containing molecule like this, docking studies could be performed against known targets of similar compounds, such as DNA methyltransferase 1 (DNMT1) or various kinases, to explore hypothetical biological activities. scielo.org.mx

A typical docking study would reveal the key interactions responsible for binding. For the phthalimide moiety, this often involves hydrogen bonds between its carbonyl oxygens and backbone N-H groups of the protein, as well as π-π stacking interactions between the aromatic ring and residues like tyrosine or phenylalanine. The long dodecanoyl chain would likely occupy a hydrophobic pocket or channel in the protein's active site. The results of such simulations, including the calculated binding energy and the specific interactions, provide a mechanistic hypothesis for how the molecule might inhibit the protein's function, guiding further experimental validation. thieme-connect.de

Structure Activity Relationship Sar Studies of 1,3 Dioxoisoindolin 2 Yl Dodecanoate Derivatives

Impact of Acyl Chain Modifications on Reactivity and Selectivity

The dodecanoate (B1226587) (C12) chain in 1,3-dioxoisoindolin-2-yl dodecanoate is a significant determinant of the molecule's physical properties and reactivity. Modifications to this chain, such as altering its length, branching, or degree of saturation, can profoundly impact the compound's behavior.

The length of the acyl chain primarily influences the molecule's lipophilicity. Longer chains increase solubility in nonpolar environments and can affect the aggregation properties of the molecule in aqueous media. Studies on related amphiphilic block copolymers have shown that increasing the acyl chain length leads to a more viscous and less polar hydrophobic microdomain in micellar structures. nih.gov This principle suggests that derivatives of this compound with longer acyl chains (e.g., stearate, C18) would exhibit enhanced lipid solubility, potentially influencing their interaction with cell membranes. Conversely, shorter chains (e.g., acetate, C2; hexanoate, C6) would increase the molecule's polarity.

The reactivity of the N-O bond can also be modulated by the acyl chain. In reactions involving reductive decarboxylation to form carbon-centered radicals, the stability of the resulting alkyl radical is a key factor. researchgate.net Therefore, modifying the dodecyl chain to a structure that forms a more stable radical (e.g., a tertiary or benzylic group) would be expected to facilitate such reactions.

| Acyl Chain Modification | Expected Impact on Lipophilicity | Potential Effect on Reactivity |

|---|---|---|

| Shorter Chain (e.g., Hexanoate) | Decreased | Increased polarity may alter solubility and reaction kinetics in polar solvents. |

| Longer Chain (e.g., Stearate) | Increased | Enhanced association with lipidic structures; may decrease water solubility. |

| Unsaturated Chain (e.g., Oleate) | Increased (fluidity) | Introduces a reactive site (double bond) for further functionalization. |

| Branched Chain (e.g., Iso-dodecanoate) | Slightly Decreased | Steric hindrance may influence approach to the reactive N-O bond. |

Influence of Phthalimide (B116566) Ring Substitutions on Chemical Properties

The electronic properties of the phthalimide ring system can be systematically tuned by introducing substituents onto the benzene (B151609) ring. These modifications directly influence the reactivity of the N-O bond by altering the electron density on the nitrogen atom and the stability of the phthalimide leaving group.

Research on the synthesis of N-substituted phthalimides has shown that the electronic nature of ring substituents has a significant effect on reaction progress. rsc.org

Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density on the phthalimide ring. This strengthening of the N-O bond can decrease the molecule's reactivity as an oxidant or radical precursor. However, in some catalytic cycles, EDGs on the phthalimide ring have been shown to have a positive effect on the reaction. rsc.org

Steric effects also play a role. Bulky substituents placed at positions adjacent to the imide carbonyls (positions 3 and 6) can hinder the approach of reactants to the reactive center. rsc.org

| Substituent Type on Phthalimide Ring | Position | Expected Impact on N-O Bond Reactivity | Example |

|---|---|---|---|

| Electron-Donating Group (EDG) | 4 or 5 | Decrease | -OCH₃ |

| Electron-Withdrawing Group (EWG) | 4 or 5 | Increase | -NO₂ |

| Halogen (EWG) | 4 or 5 | Increase (Inductive), Decrease (Catalytic Cycle) rsc.orgacs.org | -Cl, -Br |

| Bulky Group | 3 or 6 | Steric hindrance may decrease reactivity. | -C(CH₃)₃ |

Correlation of Structural Changes with Mechanistic Biological Interactions

Phthalimide and its derivatives are associated with a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. researchgate.netnih.gov The specific biological interactions of this compound derivatives are directly correlated with their structural features.

The lipophilic dodecanoyl chain plays a crucial role in membrane permeability and interaction with hydrophobic binding pockets in proteins. By modulating the acyl chain length and saturation, it is possible to influence how these molecules partition into cellular compartments. For example, N-acyloxyphthalimides derived from fatty acids have been successfully used for photo-induced lipid labeling, demonstrating their ability to integrate into lipid structures. researchgate.net

Rational Design Principles for Modulating Chemical Reactivity

Based on established SAR, several rational design principles can be formulated to create derivatives of this compound with fine-tuned chemical reactivity.

Tuning Redox Potential: To create more potent oxidizing agents or more efficient radical precursors, electron-withdrawing groups (e.g., -NO₂, -CF₃) should be introduced onto the phthalimide ring. This strategy weakens the N-O bond, facilitating its homolytic or heterolytic cleavage. researchgate.net

Controlling Lipophilicity and Solubility: The acyl chain is the primary handle for modulating solubility. To improve aqueous solubility, the dodecanoyl chain can be replaced with a shorter, more polar chain or one functionalized with hydrophilic groups (e.g., ethers, hydroxyls). To enhance lipid membrane association, longer or more complex fatty acid chains can be used. nih.gov

Introducing Steric Control: Steric bulk can be used to control selectivity. A bulky acyl chain or substituents near the phthalimide carbonyls can sterically shield the reactive N-O bond, potentially leading to more selective reactions with smaller, less hindered substrates. rsc.org

Enabling Photochemical Activation: The phthalimide moiety can participate in photochemical reactions. N-acyloxyphthalimides have been specifically designed as radical precursors that can be activated by visible light, offering temporal and spatial control over their reactivity. nih.gov This principle can be used to design derivatives for applications in photochemistry and photobiology.

Design Strategies for Enhanced Molecular Target Specificity

Moving beyond general reactivity, SAR principles can be applied to design derivatives that interact specifically with a desired biological target, such as a particular enzyme or receptor.

Target-Oriented Functionalization: The core structure can be appended with chemical motifs known to bind to a specific target. For example, in designing inhibitors for SARS-CoV-2 proteins, researchers have linked phthalimide moieties to 1,2,3-triazole subunits. nih.gov The triazole acts as a versatile linker and pharmacophore that can form specific interactions within the enzyme's active site, enhancing binding affinity and specificity.

Bioisosteric Replacement: Parts of the molecule can be replaced with bioisosteres to improve properties while retaining target affinity. For instance, the benzene ring of the phthalimide could be replaced with a heteroaromatic ring (e.g., pyridine) to alter hydrogen bonding capabilities and metabolic stability.

Conformational Constraint: The flexibility of the acyl chain can be reduced by introducing cyclic structures or double bonds. This pre-organizes the molecule into a specific conformation that may better fit a rigid biological binding site, thereby increasing specificity and potency. As seen in related heterocyclic systems, the mutual arrangement of different planar fragments within a molecule can be critical for its biological activity. mdpi.com

By systematically applying these SAR principles, chemists can rationally design novel derivatives of this compound with precisely controlled reactivity and enhanced specificity for a wide array of applications in chemistry and biology.

Future Directions and Perspectives in 1,3 Dioxoisoindolin 2 Yl Dodecanoate Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of NHPI esters involves methods like carbodiimide-mediated coupling of carboxylic acids with N-hydroxyphthalimide or the reaction of acid chlorides with the potassium salt of N-hydroxyphthalimide. escholarship.org While effective, these methods can generate stoichiometric byproducts that are not environmentally benign. A significant future direction is the development of more sustainable and efficient synthetic protocols.

A promising frontier is the use of organophotoredox catalysis, which leverages visible light to drive reactions under mild conditions. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. Research in this area will likely focus on:

Catalyst Optimization: Designing new, inexpensive, and metal-free organic photosensitizers to replace precious metal catalysts like iridium and ruthenium complexes.

Flow Chemistry: Integrating the synthesis of 1,3-Dioxoisoindolin-2-yl dodecanoate (B1226587) and other NHPI esters into continuous flow systems. This would allow for enhanced safety, scalability, and precise control over reaction parameters.

Expansion of Reaction Scope and Substrate Diversity

Historically, NHPI esters like 1,3-Dioxoisoindolin-2-yl dodecanoate have been primarily used to generate alkyl radicals through a decarboxylative fragmentation process. nih.govescholarship.org A major thrust of future research is to expand the types of reactions and the range of substrates that can be used.

The past decade has seen the application of NHPI esters in a multitude of synthetic transformations to create both carbon-carbon and carbon-heteroatom bonds. researchgate.net By carefully choosing the reaction conditions and the R group of the N-(acyloxy)phthalimide, chemists can favor different reaction pathways. For instance, using esters with electron-withdrawing R groups can lead to the formation of nitrogen-centered radicals instead of alkyl radicals. nih.govacs.org This has enabled novel C-H amination reactions of arenes and heteroarenes. acs.orgnih.gov

Future work will likely explore:

New Coupling Partners: Moving beyond simple alkenes to more complex and functionalized radical acceptors. nih.gov

Asymmetric Catalysis: Developing enantioselective reactions using chiral catalysts to control the stereochemistry of the products formed from the radical intermediates.

Diverse Radical Generation: Exploring conditions to generate other types of radicals from derivatives of this compound, expanding its synthetic utility.

| Reaction Type | Substrate Class | Key Feature | Reference |

|---|---|---|---|

| Reductive Radical Coupling | Electron-deficient alkenes | Forms new C-C bonds and quaternary carbons. | nih.gov |

| Radical Substitution | Allylic and vinylic bromides | Allows for allylation and vinylation reactions. | nih.gov |

| C-H Amination | Arenes and heteroarenes | Forms C-N bonds via a nitrogen-centered radical pathway. | nih.govacs.org |

| Radical Cascade Cyclization | Unsaturated systems | Constructs complex cyclic scaffolds like chroman-4-ones. | researchgate.net |

Integration with Emerging Catalytic Systems and Methodologies

The reactivity of this compound is unlocked through catalysis, and its future is tied to innovations in this field. Visible-light photocatalysis has been a game-changer, using catalysts like Ru(bpy)₃Cl₂ and Ir(ppy)₃ to initiate the single electron transfer (SET) process that fragments the NHPI ester. nih.govescholarship.orgnih.gov

Future research will focus on integrating these reactions with other modern catalytic concepts:

Metallaphotocatalysis: Combining photoredox catalysis with transition metal catalysis (e.g., copper, nickel) to enable novel cross-coupling reactions that are not possible with either system alone.

Electrocatalysis: Using electricity as a traceless reagent to drive the redox reactions of NHPI esters, offering a sustainable alternative to chemical oxidants or reductants.

Biocatalysis: Exploring the use of enzymes to either synthesize the NHPI ester precursors or to control the stereoselectivity of subsequent radical reactions.

| Catalytic System | Catalyst Example | Mechanism/Advantage | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Ir(ppy)₃, Ru(bpy)₃(PF₆)₂ | Mild, room-temperature activation via single electron transfer (SET). | nih.govnih.gov |

| Organophotoredox Catalysis | Eosin Y, Rose Bengal | Metal-free, sustainable approach to radical generation. | researchgate.net |

| Metallaphotocatalysis | Combined photocatalyst and Ni/Cu catalyst | Enables novel cross-coupling and difunctionalization reactions. | nih.gov |

Deeper Mechanistic Understanding Through Advanced Analytical Techniques

While a general mechanistic framework exists, many details of the reactions involving NHPI esters remain to be fully elucidated. The proposed catalytic cycle for photocatalytic C-H amination, for example, involves the photoexcitation of the catalyst, SET to the NHPI ester to generate a phthalimidyl radical, addition of this radical to an arene, and a final oxidation to regenerate the catalyst. nih.gov However, competing pathways and transient intermediates can complicate this picture. Mechanistic studies using deuterium (B1214612) labeling have already revealed complexities, showing that reaction termination can occur through different pathways like hydrogen-atom transfer or single-electron reduction followed by protonation. nih.gov

Future progress will depend on the application of advanced analytical and computational techniques to gain a deeper understanding:

Transient Absorption Spectroscopy: To directly observe and characterize the short-lived radical intermediates and excited-state catalysts.

In-situ Reaction Monitoring: Using techniques like NMR and IR spectroscopy to track the concentrations of reactants, intermediates, and products in real-time.

Computational Chemistry (DFT): To model reaction pathways, calculate transition state energies, and predict the outcomes of new reactions, thereby guiding experimental design.

Rational Design of New Derivatives for Specific Research Applications

The structure of this compound can be systematically modified to tune its properties and reactivity for specific applications. This "rational design" approach is a key driver of future research. It has already been shown that altering the electronic properties of the carboxylate leaving group dictates whether the fragmentation produces a carbon-centered radical or a nitrogen-centered radical. nih.govacs.org

Future design efforts will likely target:

Q & A

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected byproducts) are addressed by: (i) Re-evaluating solvent effects and transition states using density functional theory (DFT) with implicit solvation models (SMD). (ii) Comparing experimental XRD bond lengths/angles with optimized DFT geometries. (iii) Validating docking poses (e.g., AutoDock Vina) with mutagenesis or competitive binding assays if targeting enzymes .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer : SAR workflows include: (i) Design : Introducing substituents (e.g., halogens, methyl groups) at the isoindolinone or dodecanoate moiety to modulate lipophilicity (clogP) and steric effects. (ii) Synthesis : Parallel synthesis or combinatorial chemistry to generate analogs. (iii) Screening : In vitro assays (e.g., antioxidant activity via DPPH scavenging; anticancer activity via MTT assays). (iv) Modeling : QSAR using partial least squares (PLS) regression or machine learning (Random Forest) to predict bioactivity .

Q. What advanced computational approaches predict the compound’s behavior in biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability by embedding the compound in a lipid bilayer (POPC model). Free-energy perturbation (FEP) calculations estimate binding affinities to target proteins. ADMET predictions (SwissADME, pkCSM) forecast pharmacokinetic properties like bioavailability and CYP450 interactions .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

- Methodological Answer : Align hypotheses with established theories (e.g., frontier molecular orbital theory for reactivity or QTAIM for bonding analysis). For mechanistic studies, use Marcus theory for electron transfer or Curtin-Hammett principles for kinetic control. Literature reviews should prioritize structure-property relationships in isoindolinone derivatives to identify knowledge gaps .

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data?

- Methodological Answer : Nonlinear regression (e.g., Hill equation for dose-response curves) and ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent degradation, employ first-order kinetics models. Bayesian inference (Stan or PyMC3) quantifies uncertainty in parameter estimation .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Q. What protocols mitigate bias in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.